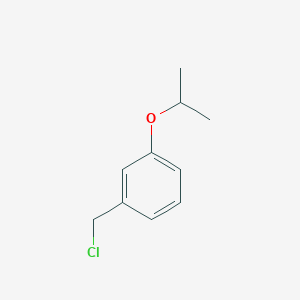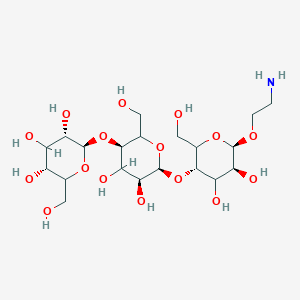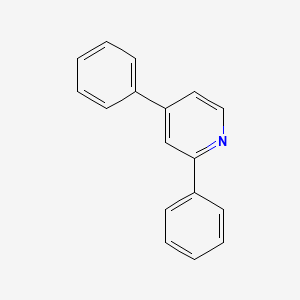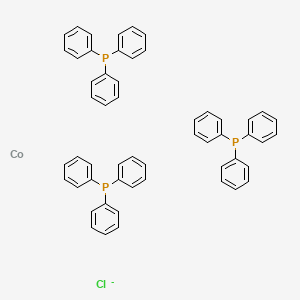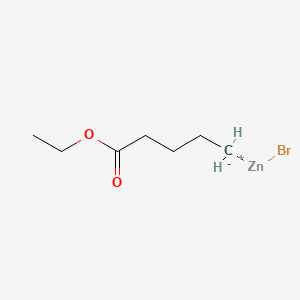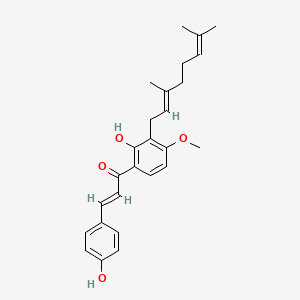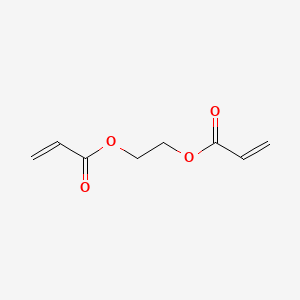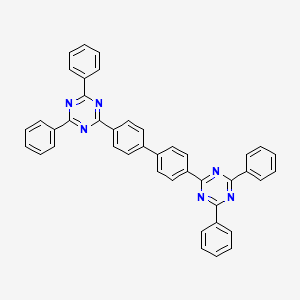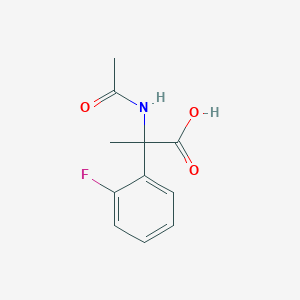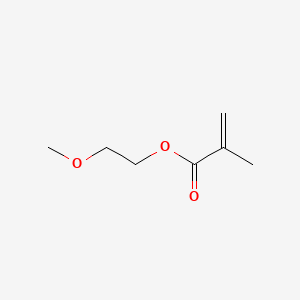![molecular formula C81H66N4 B3028742 Tris[4-[N-(9,9-dimethyl-9H-fluorene-7-yl)anilino]phenyl]amine CAS No. 303111-06-0](/img/structure/B3028742.png)
Tris[4-[N-(9,9-dimethyl-9H-fluorene-7-yl)anilino]phenyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "Tris[4-[N-(9,9-dimethyl-9H-fluorene-7-yl)anilino]phenyl]amine" is not directly discussed in the provided papers. However, the papers do discuss related compounds with tripodal ligand structures and their interactions with metal ions, which can provide insight into the behavior of similar trisubstituted amine compounds. For instance, the first paper examines the structures, metal ion affinities, and fluorescence properties of soluble derivatives of tris((6-phenyl-2-pyridyl)methyl)amine, which shares a tripodal architecture with the compound of interest .
Synthesis Analysis
The synthesis of related tripodal ligands is described in the first paper, where two derivatives of tris((6-phenyl-2-pyridyl)methyl)amine were prepared to enhance solubility in organic and aqueous solvents . Although the synthesis of "Tris[4-[N-(9,9-dimethyl-9H-fluorene-7-yl)anilino]phenyl]amine" is not explicitly detailed, the methodologies used for these related compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of similar compounds is discussed in the first paper, where X-ray crystallographic analyses were used to reveal that the hydrophobic cavities inside the zinc complexes of the synthesized ligands were retained after derivatization . This suggests that the molecular structure of "Tris[4-[N-(9,9-dimethyl-9H-fluorene-7-yl)anilino]phenyl]amine" might also feature a significant hydrophobic cavity that could interact with metal ions.
Chemical Reactions Analysis
The first paper also provides information on the chemical reactions of the synthesized ligands with metal ions such as Zn(2+) and Cu(2+), where the addition of Zn(2+) ions to one of the ligands in acetonitrile caused a pronounced red shift in fluorescence emission . This indicates that the compound of interest may also undergo significant changes in its fluorescence properties upon binding with metal ions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized ligands are explored through fluorescence, NMR, and potentiometric titration studies in the first paper . These studies enabled the investigation of the binding properties of the soluble ligands with metal ions, which could be relevant to understanding the properties of "Tris[4-[N-(9,9-dimethyl-9H-fluorene-7-yl)anilino]phenyl]amine".
Scientific Research Applications
1. Nanotubular Morphology and Porous Carbon Nanotubes Synthesis
A dendritic molecule related to Tris[4-[N-(9,9-dimethyl-9H-fluorene-7-yl)anilino]phenyl]amine, used as a key building block, demonstrated the ability to form nanotubular morphology, leading to the template-free synthesis of porous carbon nanotubes. These nitrogen-doped carbon nanotubes exhibited improved porosity and high surface area, suggesting potential applications in areas requiring high surface area materials (Zhuang et al., 2013).
2. Light-Emitting Materials
Tris[4-(9-phenylfluoren-9-yl)phenyl]amine, a compound similar to the one inquired, was studied for its potential as a blue light-emitting material. The molecular structure showed promise for electronic excitation and long emission lifetimes, indicating its suitability for use in light-emitting devices (Peng-jun, 2010).
3. Two-Photon Absorbing Liquids
Chromophores with a structure related to Tris[4-[N-(9,9-dimethyl-9H-fluorene-7-yl)anilino]phenyl]amine demonstrated strong two-photon absorbing capabilities. Such materials have potential applications in fields like nonlinear optics (Kannan et al., 2004).
4. Efficient Green Electroluminescent Device
Compounds structurally similar to the one inquired have been used as efficient hole transport materials in green organic light-emitting diodes (OLEDs), demonstrating excellent thermal stability and performance (Wu et al., 2017).
5. Selective Sensing of Chemicals and Biomolecules
Certain fluorene compounds related to the inquired chemical were synthesized and used as fluorescent sensors for detecting nitro compounds, metal cations, and amino acids, indicating applications in chemical sensing and bioimaging (Han et al., 2020).
Mechanism of Action
Target of Action
It’s known that this compound is used in the field of optoelectronics, particularly in organic light-emitting diodes (oleds) .
Mode of Action
The mode of action of this compound is related to its electronic properties. It is used as a hole-transporting layer and hole injection layer material in OLEDs . The compound facilitates the movement of positive charges (holes) from the electrode to the emissive layer in the device.
Biochemical Pathways
As an electronic material, the compound doesn’t participate in biochemical pathways in the traditional sense. Instead, it plays a crucial role in the electronic pathway of OLEDs, enabling efficient energy transfer and light emission .
Result of Action
The result of the compound’s action is the efficient transport of holes in OLEDs, which contributes to the high performance of these devices . This leads to improved brightness, efficiency, and lifespan of the OLEDs.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature, humidity, and exposure to light. For instance, the storage conditions of the compound can affect its stability and performance . Proper encapsulation of OLEDs can protect the compound and the device from degradation due to environmental factors.
Safety and Hazards
While specific safety and hazard information for Tris[4-[N-(9,9-dimethyl-9H-fluorene-7-yl)anilino]phenyl]amine is not available, similar compounds like Tris(4-carbazoyl-9-ylphenyl)amine are classified as Eye Irritant 2 and Skin Irritant 2. They are also classified as STOT SE 3, indicating they may cause respiratory irritation .
properties
IUPAC Name |
4-N-(9,9-dimethylfluoren-2-yl)-1-N,1-N-bis[4-(N-(9,9-dimethylfluoren-2-yl)anilino)phenyl]-4-N-phenylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H66N4/c1-79(2)73-31-19-16-28-67(73)70-49-46-64(52-76(70)79)83(55-22-10-7-11-23-55)61-40-34-58(35-41-61)82(59-36-42-62(43-37-59)84(56-24-12-8-13-25-56)65-47-50-71-68-29-17-20-32-74(68)80(3,4)77(71)53-65)60-38-44-63(45-39-60)85(57-26-14-9-15-27-57)66-48-51-72-69-30-18-21-33-75(69)81(5,6)78(72)54-66/h7-54H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBDISDSCLKKRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC9=C(C=C8)C1=CC=CC=C1C9(C)C)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC2=C(C=C1)C1=CC=CC=C1C2(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H66N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1095.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4',4''-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

